molecular formula C5H3F3O2 B8551519 3-Methoxy-2,4,4-trifluorocyclobut-2-en-1-one

3-Methoxy-2,4,4-trifluorocyclobut-2-en-1-one

Cat. No. B8551519
M. Wt: 152.07 g/mol
InChI Key: PRNHHQNIOADGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963767

Procedure details

The antimonate (2) solution in SO2 prepared substantially as above was chilled to -78° and added cautiously to 200 ml of vigorously stirred iced water. After warming to room temperature and stirring until all the solid dissolved, 25 ml of methylene chloride was added. The organic phase was withdrawn, washed with saturated aqueous sodium chloride, dried (MgSO4), and distilled to give 3.9 g of 3-methoxy-2,4,4-trifluorocyclobut-2-en-1-one (3): bp 58°(10 mm). ##SPC5##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[Sb-](F)(F)(F)(F)F.[CH3:8][O:9][CH2+:10]1[C:13]([F:15])([F:14])[C:12](F)=[C:11]1[F:17].[OH2:18]>C(Cl)Cl>[CH3:8][O:9][C:10]1[C:13]([F:15])([F:14])[C:12](=[O:18])[C:11]=1[F:17] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[Sb-](F)(F)(F)(F)F.CO[CH2+]1C(=C(C1(F)F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring until all the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
above was chilled to -78°
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The organic phase was withdrawn
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(C1(F)F)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.